1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine
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Overview
Description
1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a phenyl group, along with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups and sterically hindered substrates.
Industrial Production Methods
Industrial production of this compound may involve the use of transition-metal catalysts and photoredox reactions to achieve high yields and purity . The process is optimized to ensure scalability and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-1H-pyrrole: Shares the bromophenyl group but differs in the core structure.
1-(2-Bromophenyl)piperazine: Similar in having a bromophenyl group but with a piperazine ring instead of a pyrazole.
Uniqueness
1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is unique due to its combination of a pyrazole ring with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c22-17-9-7-8-16(14-17)20-19(21(26)24-12-5-2-6-13-24)15-25(23-20)18-10-3-1-4-11-18/h1,3-4,7-11,14-15H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICIQOSVVJMIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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